5-Hydroxy-3-phenylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

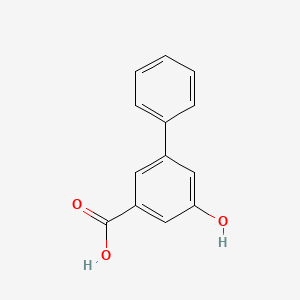

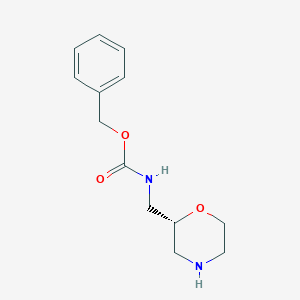

5-Hydroxy-3-phenylbenzoic acid, also known by its CAS Number 35489-88-4, is a chemical compound with a molecular weight of 214.22 . It is also known by its IUPAC name 5-hydroxy [1,1’-biphenyl]-3-carboxylic acid . It has been used in biological studies for the preparation and identification of hydroxybenzoic acids as lactate receptor agonists and antilipolytics .

Synthesis Analysis

The synthesis of 5-Hydroxy-3-phenylbenzoic acid involves two synthesis methods . One of the methods involves a reaction with iodine in dimethyl sulfoxide at 60 degrees Celsius for 24 hours .Molecular Structure Analysis

The molecular formula of 5-Hydroxy-3-phenylbenzoic acid is C13H10O3 . The InChI code is 1S/C13H10O3/c14-12-7-10 (6-11 (8-12)13 (15)16)9-4-2-1-3-5-9/h1-8,14H, (H,15,16) and the InChI key is YALBISYENZHRMZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Hydroxy-3-phenylbenzoic acid is a white to off-white solid . It has a melting point of 226 - 229°C . It is slightly soluble in acetonitrile and DMSO .Aplicaciones Científicas De Investigación

Pharmaceuticals: Antioxidant Applications

5-Hydroxy-3-phenylbenzoic acid, like many phenolic acids, exhibits significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases. In pharmaceutical research, this compound could be investigated for its potential to protect against oxidative damage in cells, which is a crucial aspect of preventing age-related diseases and promoting longevity .

Cosmetic Industry: Skin Care

Due to its antioxidant properties, 5-Hydroxy-3-phenylbenzoic acid may also find applications in the cosmetic industry, particularly in skin care products. Antioxidants are known to combat skin aging by protecting the skin from damage caused by UV radiation and pollution. This compound could be incorporated into formulations aimed at reducing wrinkles, fine lines, and improving overall skin health .

Food Industry: Preservative

In the food industry, the antimicrobial and antioxidant characteristics of phenolic acids can be harnessed as natural preservatives. 5-Hydroxy-3-phenylbenzoic acid could be used to extend the shelf life of perishable products by inhibiting the growth of bacteria and fungi, as well as by preventing oxidation of food components .

Agriculture: Plant Growth Regulator

Research in agriculture could explore the use of 5-Hydroxy-3-phenylbenzoic acid as a plant growth regulator. Phenolic acids play a role in plant growth and development, and this compound could potentially be used to enhance crop yield, improve plant health, and increase resistance to environmental stressors .

Environmental Science: Biodegradation

The biodegradation of phenolic compounds is an area of interest in environmental science. 5-Hydroxy-3-phenylbenzoic acid could be studied for its biodegradability and potential role in the natural attenuation of contaminated sites, contributing to environmental remediation efforts .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 5-Hydroxy-3-phenylbenzoic acid can serve as a standard in chromatographic analyses due to its well-defined structure and properties. It could be used to calibrate equipment and validate methods for the detection and quantification of similar compounds in various samples .

Material Science: Synthesis of Polymers

The chemical structure of 5-Hydroxy-3-phenylbenzoic acid allows it to participate in the synthesis of polymers. Its phenolic hydroxyl group can react with other monomers to form polymers with specific properties, which could be useful in creating new materials for industrial applications .

Healthcare: Anti-inflammatory and Anticancer Research

Finally, in healthcare research, the anti-inflammatory and potential anticancer activities of phenolic acids are of great interest. 5-Hydroxy-3-phenylbenzoic acid could be studied for its effects on inflammatory pathways and its ability to inhibit the proliferation of cancer cells, leading to the development of novel therapeutic agents .

Safety and Hazards

Direcciones Futuras

5-Hydroxy-3-phenylbenzoic acid can be used in the discovery of new series of BRD4(1) inhibitors using protein-ligand docking and structure-guided design . It can also be used in the biological study of preparation and identification of hydroxybenzoic acids as lactate receptor agonists and antilipolytics .

Mecanismo De Acción

Target of Action

As a phenolic compound, it may interact with various cellular components, including proteins and enzymes, to exert its effects .

Mode of Action

Phenolic compounds like 5-hydroxy-3-phenylbenzoic acid are known to interact with their targets through various mechanisms, such as free radical scavenging, metal chelation, and enzyme inhibition .

Biochemical Pathways

5-Hydroxy-3-phenylbenzoic acid, as a phenolic compound, may affect various biochemical pathways. Phenolic compounds are known to influence the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The downstream effects of these interactions can lead to changes in the production of other metabolites.

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as molecular size, polarity, and the presence of functional groups .

Result of Action

Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy-3-phenylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

3-hydroxy-5-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALBISYENZHRMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688498 |

Source

|

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-3-phenylbenzoic acid | |

CAS RN |

35489-88-4 |

Source

|

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B1503010.png)

![4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzonitrile](/img/structure/B1503033.png)

![Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1503052.png)